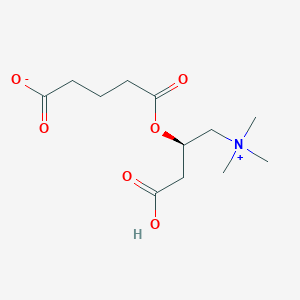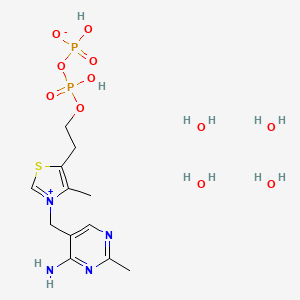
Colecalciferol Sulfato de Sodio
Descripción general
Descripción
Cholecalciferol Sulfate Sodium Salt, also known as Vitamin D3 sulfate, is a compound with the linear formula C27H43O4SNa . It is a metabolite of Vitamin D3 and has potent biological activity . It is used for combating vitamin D3 deficiency .
Molecular Structure Analysis
The molecular structure of Cholecalciferol Sulfate Sodium Salt is represented by the linear formula C27H43O4SNa . The molecular weight of the compound is 486.68 .
Physical and Chemical Properties Analysis
The physical and chemical properties of Cholecalciferol Sulfate Sodium Salt include a molecular weight of 486.68 . The compound is stored at a temperature of -20°C .
Aplicaciones Científicas De Investigación
Salud Musculoesquelética
La vitamina D3 es conocida por su papel en la promoción de la salud musculoesquelética. Facilita la absorción de calcio y fosfato en el intestino delgado, que son vitales para mantener la densidad y la fuerza ósea. Las investigaciones indican que la sal de sodio del sulfato de vitamina D3 podría utilizarse para prevenir trastornos óseos como la osteoporosis y el raquitismo al asegurar una mineralización adecuada de la matriz ósea {svg_1}.
Inmunomodulación
Los efectos inmunomoduladores de la vitamina D3 están bien documentados. Modula la respuesta inmunitaria al influir en la actividad y la proliferación de las células inmunitarias. La sal de sodio del sulfato de vitamina D3 podría aplicarse en el estudio de las enfermedades autoinmunitarias y en el desarrollo de tratamientos que apuntan a regular la función inmunitaria {svg_2}.
Neuroprotección
La sal de sodio del sulfato de colecalciferol tiene posibles aplicaciones neuroprotectoras debido a su capacidad para regular la síntesis de neurotransmisores y el crecimiento nervioso. Puede utilizarse en investigaciones centradas en enfermedades neurodegenerativas como el Alzheimer y el Parkinson para comprender los mecanismos de la enfermedad y desarrollar terapias neuroprotectoras {svg_3}.
Salud Cardiovascular
La vitamina D3 se ha relacionado con la salud cardiovascular, y las deficiencias se asocian a un mayor riesgo de hipertensión y enfermedad cardíaca. La forma sulfato de la vitamina D3 podría utilizarse en estudios clínicos que investigan la prevención y el tratamiento de las enfermedades cardiovasculares a través de sus efectos sobre el músculo cardíaco y los vasos sanguíneos {svg_4}.
Investigación sobre el Cáncer
Hay un interés creciente en el papel de la vitamina D3 en la prevención y el tratamiento del cáncer. Su capacidad para suprimir el crecimiento celular e inducir la apoptosis la convierte en un candidato para la investigación sobre el cáncer. Los científicos podrían utilizar la sal de sodio del sulfato de vitamina D3 para explorar su eficacia en la inhibición del crecimiento tumoral y en la mejora de la eficacia de los tratamientos contra el cáncer existentes {svg_5}.
Aplicaciones Dermatológicas
La vitamina D3 desempeña un papel en la salud de la piel al contribuir al crecimiento y la reparación celular. La sal de sodio del sulfato de colecalciferol puede utilizarse en la investigación dermatológica para estudiar sus efectos sobre afecciones como la psoriasis y el eczema, así como su potencial para promover la cicatrización de heridas y reducir la formación de cicatrices {svg_6}.
Trastornos Metabólicos
Las investigaciones sugieren que la vitamina D3 puede influir en la secreción de insulina y el metabolismo de la glucosa, lo que la hace relevante en el estudio de los trastornos metabólicos como la diabetes. La forma sulfato podría ser particularmente útil para comprender la relación entre los niveles de vitamina D3 y la sensibilidad a la insulina, lo que podría conducir a nuevos enfoques en el manejo de la diabetes {svg_7}.
Propiedades Antioxidantes
La estabilidad de la vitamina D3 en soluciones acuosas es un reto, pero la adición de antioxidantes como EDTA, ácido ascórbico y ácido cítrico puede estabilizarla. Esta propiedad puede aprovecharse en el desarrollo de alimentos y suplementos fortificados para garantizar la administración de dosis estables y eficaces de vitamina D3 {svg_8}.
Safety and Hazards
Cholecalciferol Sulfate Sodium Salt can be fatal if swallowed, in contact with skin, or if inhaled. It can cause damage to organs through prolonged or repeated exposure if swallowed . It is recommended to use personal protective equipment as required, avoid dust formation, and ensure adequate ventilation when handling this compound .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of Vitamin D3, also known as Cholecalciferol, is the Vitamin D Receptor (VDR) , which is a nuclear receptor found in numerous tissues throughout the body . The VDR plays a crucial role in maintaining calcium and phosphorus levels in a healthy physiological range to sustain a variety of metabolic functions, transcription regulation, and bone metabolism .
Mode of Action
Vitamin D3 interacts with its target, the VDR, to regulate the expression of various genes. The active metabolite, 1,25-dihydroxyvitamin D (calcitriol) , stimulates calcium and phosphate absorption from the small intestine, promotes secretion of calcium from bone to blood, and promotes renal tubule phosphate resorption .
Biochemical Pathways
Vitamin D3 is a secosteroid generated in the skin when 7-dehydrocholesterol located there interacts with ultraviolet irradiation, commonly found in sunlight . It is then hydroxylated in the liver to form 25-hydroxyvitamin D3, and subsequently in the kidneys to form the biologically active form, 1,25-dihydroxyvitamin D3 . This active form influences a wide range of physiological processes from bone health to immune function .
Pharmacokinetics
The pharmacokinetics of Vitamin D3 involves absorption, distribution, metabolism, and excretion (ADME). The 25-hydroxyvitamin D metabolite of cholecalciferol is absorbed to a greater extent than the nonhydroxy form of cholecalciferol . Liposomal formulations of Vitamin D3 have been shown to be more effective in elevating calcidiol concentration in serum .
Result of Action
The result of Vitamin D3’s action is the maintenance of calcium and phosphorus homeostasis, which is crucial for bone formation and maintenance . It also plays a role in cell proliferation, differentiation, and immune modulation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Vitamin D3. For instance, the latitude, season, time of day, skin color, age, clothing, and sunscreen use can affect the synthesis of Vitamin D3 in the skin . In terms of stability, metal ions and acidic conditions can destabilize Vitamin D3 in aqueous media, but these solutions can be stabilized after the addition of certain substances like ethylenediaminetetraacetic acid (EDTA), ascorbic acid, and citric acid .
Análisis Bioquímico
Biochemical Properties
Vitamin D3 Sulfate Sodium Salt interacts with various enzymes and proteins in the body. It is involved in the complex biochemical pathways of Vitamin D synthesis and metabolism . The active form of Vitamin D, 1α,25-dihydroxyvitamin D3 (1,25D), initiates biological responses via binding to the vitamin D receptor (VDR). When occupied by 1,25D, VDR interacts with the retinoid X receptor (RXR) to form a heterodimer that binds to vitamin D responsive elements in the region of genes directly controlled by 1,25D .
Cellular Effects
Vitamin D3 Sulfate Sodium Salt has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it has a role in the prevention of cancer as well as immunity, diabetes, and cardiovascular and muscle disorders, which supports the actions of 1α,25 (OH)2D at cellular and molecular levels .
Molecular Mechanism
The molecular mechanism of action of Vitamin D3 Sulfate Sodium Salt involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The hormonal metabolite of Vitamin D, 1α,25-dihydroxyvitamin D3 (1,25D), initiates biological responses via binding to the vitamin D receptor (VDR). When occupied by 1,25D, VDR interacts with the retinoid X receptor (RXR) to form a heterodimer that binds to vitamin D responsive elements in the region of genes directly controlled by 1,25D .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Vitamin D3 Sulfate Sodium Salt can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Vitamin D3 Sulfate Sodium Salt vary with different dosages in animal models. For instance, Vitamin D3 administration improves unpredictable chronic mild stress (UCMS)-induced impairment of learning and memory in rats .
Metabolic Pathways
Vitamin D3 Sulfate Sodium Salt is involved in the metabolic pathways of Vitamin D. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
Vitamin D3 Sulfate Sodium Salt is transported and distributed within cells and tissues. One key protein involved in transcellular transport of sulfate is the sodium-sulfate cotransporter NaSi-1, and previous studies suggest that vitamin D modulates sulfate homeostasis by regulating NaSi-1 expression .
Subcellular Localization
It is known that the vitamin D receptor (VDR) and the activation enzyme, CYP27B1, have been identified in numerous cell types not involved in calcium and phosphorus homeostasis , suggesting involvement in other body functions.
Propiedades
IUPAC Name |
sodium;[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O4S.Na/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(14-11-20(23)3)31-32(28,29)30;/h12-13,19,21,24-26H,3,6-11,14-18H2,1-2,4-5H3,(H,28,29,30);/q;+1/p-1/b22-12+,23-13-;/t21-,24+,25-,26+,27-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXPJUMUSRXXKW-DRFPHCMDSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OS(=O)(=O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OS(=O)(=O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858568 | |
| Record name | Sodium (3S,5Z,7E)-9,10-secocholesta-5,7,10-trien-3-yl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78392-27-5 | |
| Record name | Sodium (3S,5Z,7E)-9,10-secocholesta-5,7,10-trien-3-yl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




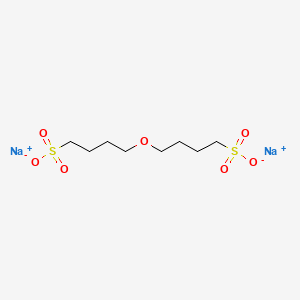
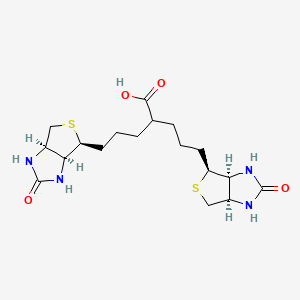
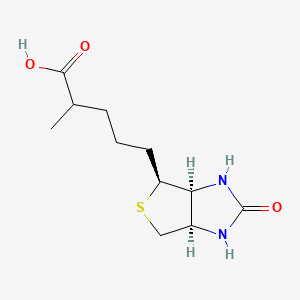
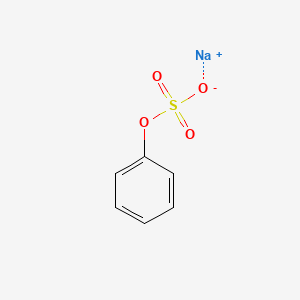
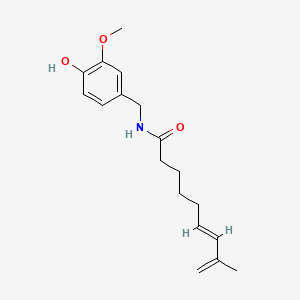
![1H-Imidazole, 2-[1-(2,3-dimethylphenyl)ethenyl]-1-(phenylmethyl)-](/img/structure/B602352.png)
